3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2,3-dimethoxyphenyl)urea
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Overview
Description
3-({[3,3’-Bithiophene]-5-yl}methyl)-1-(2,3-dimethoxyphenyl)urea is a complex organic compound that features a bithiophene core and a dimethoxyphenyl urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[3,3’-Bithiophene]-5-yl}methyl)-1-(2,3-dimethoxyphenyl)urea typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a Stille coupling reaction, which involves the reaction of a stannylated thiophene with a halogenated thiophene in the presence of a palladium catalyst.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the bithiophene core is replaced by the dimethoxyphenyl moiety.
Formation of the Urea Linkage: The final step involves the reaction of the dimethoxyphenyl-substituted bithiophene with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-({[3,3’-Bithiophene]-5-yl}methyl)-1-(2,3-dimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The bithiophene core can be oxidized to form sulfoxides or sulfones.
Reduction: The urea linkage can be reduced to form amines.
Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the dimethoxyphenyl group.
Scientific Research Applications
3-({[3,3’-Bithiophene]-5-yl}methyl)-1-(2,3-dimethoxyphenyl)urea has several applications in scientific research:
Materials Science: It can be used as a hole transport material in perovskite solar cells, enhancing their efficiency and stability.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Electronics: Its conductive properties make it suitable for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs).
Mechanism of Action
The mechanism by which 3-({[3,3’-Bithiophene]-5-yl}methyl)-1-(2,3-dimethoxyphenyl)urea exerts its effects depends on its application:
In Solar Cells: It acts as a hole transport material, facilitating the movement of positive charges and improving the efficiency of the solar cell.
In Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
Poly(3,3’-dimethoxy-2,2’-bithiophene): This compound has similar conductive properties but differs in its polymeric nature.
3,3’-Bithiophene Derivatives: These compounds share the bithiophene core but have different substituents, affecting their chemical and physical properties.
Uniqueness
3-({[3,3’-Bithiophene]-5-yl}methyl)-1-(2,3-dimethoxyphenyl)urea is unique due to its combination of a bithiophene core and a dimethoxyphenyl urea moiety, which imparts distinct electronic and structural characteristics. This makes it particularly valuable in applications requiring specific electronic properties and stability.
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-22-16-5-3-4-15(17(16)23-2)20-18(21)19-9-14-8-13(11-25-14)12-6-7-24-10-12/h3-8,10-11H,9H2,1-2H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMSLUNNCTWTJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC2=CC(=CS2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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